![molecular formula C19H26Cl2O11 B141031 Curguligine B CAS No. 143601-10-9](/img/structure/B141031.png)
Curguligine B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Curguligine B is a natural product that has been isolated from the roots of the plant, Cynanchum auriculatum. It has been found to have various biological activities, including anti-tumor, anti-inflammatory, and anti-oxidant properties.
Wirkmechanismus
Curguligine B exerts its anti-tumor properties by activating the caspase pathway. It induces the cleavage of caspase-3, caspase-7, and PARP, which leads to apoptosis in cancer cells. Curguligine B also inhibits the activation of NF-κB, which is a transcription factor that is involved in the regulation of various genes that promote cell survival and proliferation.
Biochemical and Physiological Effects:
Curguligine B has been found to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α. It also inhibits the activity of COX-2, which is an enzyme that is involved in the production of prostaglandins that promote inflammation. Curguligine B has also been found to have anti-oxidant properties, which help to reduce oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
Curguligine B has several advantages and limitations for lab experiments. One advantage is that it is a natural product, which makes it less toxic than synthetic compounds. It also has a relatively low molecular weight, which makes it easier to synthesize and purify. However, one limitation is that it has low solubility in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of Curguligine B. One direction is to study its potential as a therapeutic agent for cancer. It has been found to be effective against various cancer cells, and further studies could lead to the development of new cancer treatments. Another direction is to study its anti-inflammatory properties, which could lead to the development of new treatments for inflammatory diseases such as arthritis. Additionally, more studies are needed to understand the mechanism of action of Curguligine B and its potential side effects.
Conclusion:
In conclusion, Curguligine B is a natural product that has various biological activities, including anti-tumor, anti-inflammatory, and anti-oxidant properties. It is synthesized by extracting the roots of Cynanchum auriculatum and has been extensively studied for its anti-tumor properties. Curguligine B exerts its anti-tumor properties by activating the caspase pathway and inhibiting the activation of NF-κB. It has several advantages and limitations for lab experiments, and there are several future directions for its study.
Wissenschaftliche Forschungsanwendungen
Curguligine B has been extensively studied for its anti-tumor properties. It has been found to inhibit the growth of various cancer cells such as breast, lung, and colon cancer cells. Curguligine B induces apoptosis in cancer cells by activating the caspase pathway. It also inhibits the migration and invasion of cancer cells by downregulating the expression of MMPs.
Eigenschaften
CAS-Nummer |
143601-10-9 |
---|---|
Produktname |
Curguligine B |
Molekularformel |
C19H26Cl2O11 |
Molekulargewicht |
501.3 g/mol |
IUPAC-Name |
2-(2,4-dichloro-5-methoxy-3-methylphenoxy)-6-[[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]oxane-3,4,5-triol |
InChI |
InChI=1S/C19H26Cl2O11/c1-7-11(20)8(28-2)3-9(12(7)21)31-17-15(25)14(24)13(23)10(32-17)4-29-18-16(26)19(27,5-22)6-30-18/h3,10,13-18,22-27H,4-6H2,1-2H3 |
InChI-Schlüssel |
UPPPHLGODNLFAD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=C1Cl)OC2C(C(C(C(O2)COC3C(C(CO3)(CO)O)O)O)O)O)OC)Cl |
Kanonische SMILES |
CC1=C(C(=CC(=C1Cl)OC2C(C(C(C(O2)COC3C(C(CO3)(CO)O)O)O)O)O)OC)Cl |
Synonyme |
2,4-dichloro-3-methyl-5-methoxyphenol-O-beta-D-apiofuranosyl(1-6)-beta-D-glucopyranoside curculigin B curguligine B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.